(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

Übersicht

Beschreibung

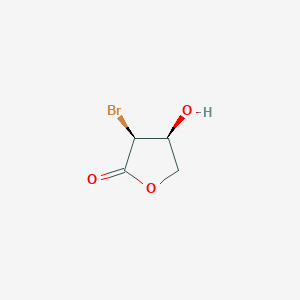

(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one is a chiral compound with significant interest in organic chemistry due to its unique structure and reactivity. This compound features a bromine atom and a hydroxyl group attached to a dihydrofuran ring, making it a valuable intermediate in various synthetic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one typically involves the bromination of a suitable dihydrofuran precursor. One common method is the bromination of 4-hydroxydihydrofuran-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, amines, or thiols, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction Reactions: The compound can undergo reduction reactions to convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium thiolate (KSH) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) or Jones reagent in acetone.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of 3-hydroxy-4-hydroxydihydrofuran-2-one or 3-thio-4-hydroxydihydrofuran-2-one.

Oxidation: Formation of 3-bromo-4-oxodihydrofuran-2-one.

Reduction: Formation of 3-hydroxy-4-hydroxydihydrofuran-2-one.

Wissenschaftliche Forschungsanwendungen

(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of fine chemicals and as a precursor for various industrially relevant compounds.

Wirkmechanismus

The mechanism of action of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one involves its interaction with specific molecular targets, depending on the context of its use. For instance, in substitution reactions, the bromine atom acts as a leaving group, facilitating the nucleophilic attack. In biological systems, its hydroxyl and bromine groups may interact with enzymes or receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3R,4R)-3-Bromo-4-hydroxydihydrofuran-2-one: The enantiomer of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one, with similar reactivity but different stereochemistry.

3-Bromo-4-hydroxyfuran-2-one: Lacks the dihydro component, leading to different reactivity and applications.

4-Hydroxy-2-butanone: A simpler structure with similar functional groups but different reactivity due to the absence of the furan ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl groups on a dihydrofuran ring. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Biologische Aktivität

(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one is a brominated lactone that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This compound is structurally related to various natural products and synthetic derivatives that exhibit significant pharmacological properties.

The compound is characterized by a dihydrofuran ring with a bromine atom at the C-3 position and a hydroxyl group at C-4. Its stereochemistry plays a crucial role in determining its biological activity. The configuration at these stereogenic centers influences the compound's interaction with biological targets.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human melanoma (A375) and cervical adenocarcinoma (HeLa) cells. Comparative studies indicate that this compound exhibits a selective killing effect on cancer cells while sparing healthy human dermal fibroblast (HDF) cells, suggesting a favorable therapeutic index.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| A375 (Melanoma) | 10 | High |

| HeLa (Cervical) | 15 | Moderate |

| HDF | >50 | Low |

This selectivity is attributed to the specific configuration at C-3 and C-4, where alterations in stereochemistry significantly impact cytotoxicity profiles .

The mechanism through which this compound exerts its effects involves multiple pathways:

- Inhibition of Cell Cycle Progression : The compound has been observed to induce cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

- Reactive Oxygen Species (ROS) Generation : The compound may also increase ROS levels within cells, contributing to oxidative stress that can lead to cell death .

Study 1: Anticancer Activity

In a study conducted by researchers at MDPI, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity towards A375 cells with an IC50 value of approximately 10 μM, while showing minimal effects on normal HDF cells . This selectivity underscores its potential as a therapeutic agent.

Study 2: Structural Analogs

Further research explored structural analogs of this compound to assess how modifications at the C-2 position influence biological activity. It was found that certain analogs displayed enhanced selectivity and potency against melanoma cells compared to their parent compound . This suggests that ongoing structural optimization could yield even more effective derivatives.

Eigenschaften

IUPAC Name |

(3S,4S)-3-bromo-4-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO3/c5-3-2(6)1-8-4(3)7/h2-3,6H,1H2/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBJYHHQISGKMF-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](C(=O)O1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451663 | |

| Record name | (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117858-88-5 | |

| Record name | (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.